3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinazolinone intermediate.
Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone-thiophene intermediate with a benzylamine derivative under amide bond-forming conditions, such as using EDCI/HOBt as coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core structure.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)propanamide is unique due to the combination of the quinazolinone core with the thiophene ring and the benzylpropanamide linker. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-21(9-11-25-15-24-20-8-4-3-7-19(20)22(25)27)23-13-16-5-1-2-6-18(16)17-10-12-28-14-17/h1-8,10,12,14-15H,9,11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKDSGWXHCDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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